

Spectroscopic data interpretation for 2-Fluoronaphthalene (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	2-Fluoronaphthalene	
Cat. No.:	B033398	Get Quote

Spectroscopic Interpretation of 2-Fluoronaphthalene: A Technical Guide

Introduction

2-Fluoronaphthalene is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its structural elucidation serves as an excellent case study for the integrated application of modern spectroscopic techniques. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Fluoronaphthalene**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who rely on spectroscopic methods for molecular characterization.

Data Presentation

The spectroscopic data for **2-Fluoronaphthalene** is summarized in the following tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for **2-Fluoronaphthalene**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.88 - 7.77	m	-	H-4, H-5, H-8
7.55 - 7.43	m	-	H-3, H-6, H-7
7.22	dd	8.8, 2.6	H-1

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Spectroscopic Data for **2-Fluoronaphthalene**

Chemical Shift (δ) ppm	Assignment
161.4 (d, J = 248.6 Hz)	C-2
134.5 (d, J = 5.4 Hz)	C-8a
130.4 (d, J = 8.9 Hz)	C-4
128.3 (d, J = 2.0 Hz)	C-8
127.8 (s)	C-5
127.5 (d, J = 3.9 Hz)	C-6
126.6 (s)	C-7
124.6 (d, J = 25.4 Hz)	C-3
118.9 (d, J = 21.0 Hz)	C-1
110.0 (d, J = 25.4 Hz)	C-4a

Solvent: CDCl $_3$, Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Key IR Absorption Bands for 2-Fluoronaphthalene



Wavenumber (cm ⁻¹)	Intensity	Assignment
3061	Weak	C-H Aromatic Stretch
1630	Medium	C=C Aromatic Stretch
1599	Strong	C=C Aromatic Stretch
1508	Strong	C=C Aromatic Stretch
1236	Strong	C-F Stretch
858	Strong	C-H Aromatic Bend (out-of- plane)
746	Strong	C-H Aromatic Bend (out-of- plane)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass Spectrometry Data (Electron Ionization) for 2-Fluoronaphthalene

m/z	Relative Intensity (%)	Assignment
146	100	[M] ⁺ (Molecular Ion)
145	11.8	[M-H]+
125	7.5	[M-HF] ⁺
115	10.3	[C ₉ H ₇] ⁺
73	11.1	

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-Fluoronaphthalene** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 90 MHz spectrometer. Standard acquisition parameters included a spectral width of 10 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 22.5 MHz spectrometer with proton decoupling. A spectral width of 200 ppm, a relaxation delay of 2.0 s, and an accumulation of 256 scans were employed. The FID was processed using an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **2-Fluoronaphthalene** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

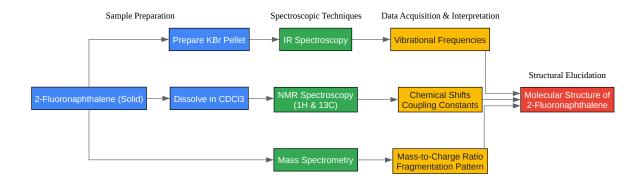
Sample Introduction: A solid probe was used to introduce a small amount of **2- Fluoronaphthalene** directly into the ion source of the mass spectrometer.

Ionization and Analysis: The sample was ionized using electron ionization (EI) at 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40 to 200.



Visualization of Spectroscopic Analysis Workflow

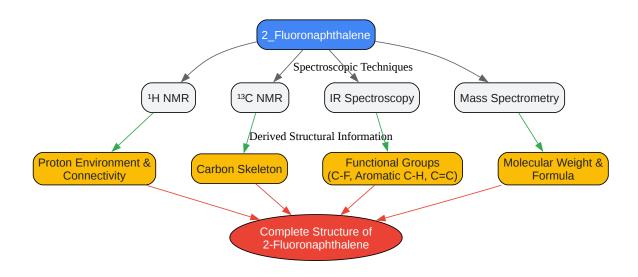
The following diagrams illustrate the logical flow of information in spectroscopic analysis and a generalized experimental workflow.



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Caption: Experimental workflow for spectroscopic analysis.





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Caption: Logical flow of spectroscopic information.

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